

5-Bromo-2,4-difluorobenzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Bromo-2,4-difluorobenzaldehyde

Cat. No.: B1291822

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-2,4-difluorobenzaldehyde**: Properties, Synthesis, and Applications in Drug Discovery

Abstract

5-Bromo-2,4-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive bromine atom, imparts distinct chemical properties that are highly valuable for constructing complex molecular architectures. This guide provides a comprehensive technical overview of **5-Bromo-2,4-difluorobenzaldehyde**, including its definitive molecular weight and physicochemical properties. It further delves into its synthetic considerations, key applications as a versatile intermediate in the development of novel therapeutics—particularly in the burgeoning field of targeted protein degradation—and protocols for its safe handling and use in a research setting. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates.

Core Molecular and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. The molecular weight, structure, and physical characteristics of **5-Bromo-2,4-difluorobenzaldehyde** dictate its reactivity, solubility, and handling requirements.

Definitive Molecular Weight

While various commercial sources may list slightly different values, the precise molecular weight of **5-Bromo-2,4-difluorobenzaldehyde**, derived from its molecular formula $C_7H_3BrF_2O$, is 221.00 g/mol. This is calculated using the isotopic masses of the most common isotopes of its constituent elements: Carbon (C), Hydrogen (H), Bromine (Br), Fluorine (F), and Oxygen (O).

- Molecular Formula: $C_7H_3BrF_2O$ [1]

This precise molecular weight is critical for stoichiometric calculations in reaction planning and for accurate mass spectrometry analysis of derivative compounds.

Physicochemical Data Summary

The key properties of **5-Bromo-2,4-difluorobenzaldehyde** are summarized in the table below for quick reference. These data are essential for designing experiments, choosing appropriate solvent systems, and ensuring safe storage.

Property	Value	Source(s)
CAS Number	473416-91-0	[1]
Molecular Weight	221.00 g/mol	[1]
Appearance	White crystalline powder	[2]
Melting Point	80-85 °C	[2]
Purity	Typically ≥97%	[1]
Solubility	Soluble in non-polar and slightly polar organic solvents (e.g., hexanes, ethyl acetate)	[2]
Storage Conditions	2-8°C, under an inert atmosphere (e.g., Nitrogen)	[1] [3]
SMILES String	<chem>O=CC1=CC(Br)=C(F)C=C1F</chem>	[1]
InChI Key	MMFGGDVQLQQQRX- UHFFFAOYSA-N (for related 5-Bromo-2- fluorobenzaldehyde)	[4]

Synthesis and Reaction Chemistry

The strategic placement of fluoro, bromo, and aldehyde functionalities makes **5-Bromo-2,4-difluorobenzaldehyde** a versatile synthetic intermediate. The aldehyde group serves as a handle for forming C-N or C-C bonds, while the bromine atom is primed for cross-coupling reactions.

Synthetic Considerations

The synthesis of halogenated benzaldehydes often involves electrophilic aromatic substitution on a substituted benzene ring or ortho-lithiation followed by formylation. A plausible synthetic route to **5-Bromo-2,4-difluorobenzaldehyde** starts from 1-bromo-3,5-difluorobenzene. This approach leverages the directing effects of the existing substituents to introduce the aldehyde group. A general, analogous procedure involves the following key transformations:

- Directed Ortho-Metalation: The starting material, a substituted halobenzene, is treated with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like THF. This deprotonates the aromatic ring at the position ortho to one of the fluorine atoms.
- Formylation: A formylating agent, such as N,N-dimethylformamide (DMF) or methyl formate, is then added to the lithiated intermediate.[1]
- Aqueous Workup: The reaction is quenched with an aqueous solution to hydrolyze the intermediate and yield the final aldehyde product.
- Purification: The crude product is then purified, typically by column chromatography or recrystallization, to achieve the desired high purity (≥97%).

This methodology provides a reliable pathway to such multi-substituted aromatic aldehydes, a process crucial for ensuring a consistent supply of this key building block.[5]

Key Reactions and Mechanistic Insights

The utility of **5-Bromo-2,4-difluorobenzaldehyde** stems from its ability to participate in a variety of high-yield chemical transformations:

- Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly susceptible to reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of aryl, alkynyl, or amino groups at the 5-position, a cornerstone of modern pharmaceutical synthesis.
- Reductive Amination: The aldehyde group is a classic electrophile for forming imines with primary or secondary amines, which can then be reduced to form stable C-N bonds. This is one of the most robust methods for introducing substituted amine moieties.
- Wittig and Related Reactions: The aldehyde can be converted into alkenes through reactions with phosphorus ylides, providing a route to extend carbon chains.

The two fluorine atoms have a profound electronic effect on the molecule. They are strongly electron-withdrawing, which increases the reactivity of the C-Br bond towards oxidative addition in Pd(0) catalytic cycles and enhances the electrophilicity of the aldehyde carbon.

Applications in Drug Discovery and Development

Halogenated organic compounds are ubiquitous in pharmaceuticals due to their ability to modulate key drug properties like metabolic stability and binding affinity.^[6] **5-Bromo-2,4-difluorobenzaldehyde** is a prime example of an intermediate used to construct novel therapeutic agents.

Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound serves as a key starting material for multi-step syntheses of complex APIs. Its pre-installed bromine and aldehyde handles allow for sequential, regioselective modifications, building molecular complexity efficiently. It is particularly valuable in the synthesis of compounds targeting cancer and inflammatory diseases.^[2]

Building Block for Targeted Protein Degraders (PROTACs)

A cutting-edge application for this molecule is in the synthesis of PROTACs (Proteolysis-Targeting Chimeras). Targeted protein degradation is a revolutionary therapeutic strategy that uses small molecules to eliminate disease-causing proteins from the cell.

PROTACs are bifunctional molecules composed of three parts:

- A ligand that binds to the target protein of interest (POI).
- A ligand that recruits an E3 ubiquitin ligase.
- A linker connecting the two ligands.^[7]

5-Bromo-2,4-difluorobenzaldehyde is classified as a "degrader building block". It can be elaborated into either the target-binding ligand or a portion of the linker system. The C-Br bond is an ideal attachment point for coupling to the rest of the PROTAC molecule, making it an efficient component for building libraries of potential degrader candidates for screening.^[8] This approach has the potential to address protein targets previously considered "undruggable" by traditional inhibitor-based drugs.

Experimental Protocol: Suzuki Cross-Coupling

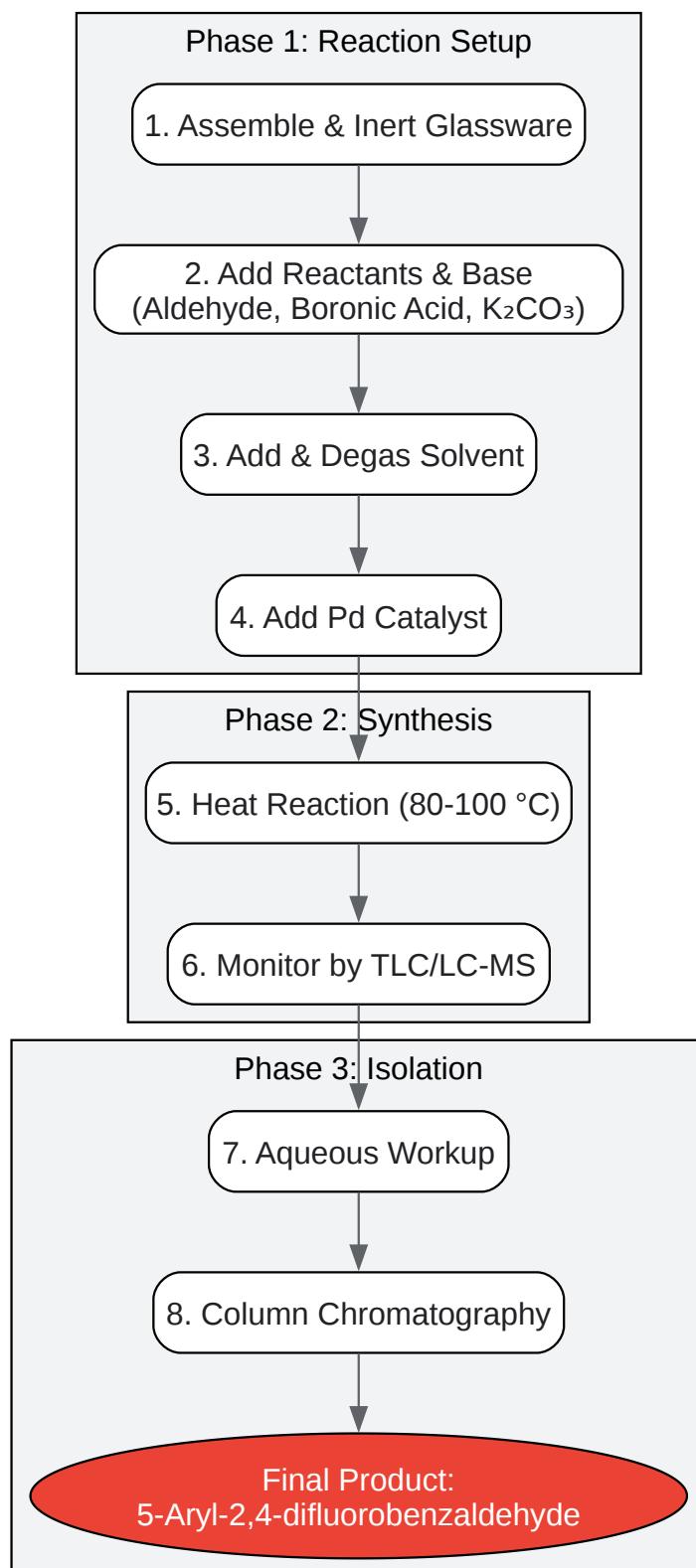
The following is a representative, self-validating protocol for a Suzuki cross-coupling reaction using **5-Bromo-2,4-difluorobenzaldehyde**. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 5-aryl-2,4-difluorobenzaldehyde.

Materials:

- **5-Bromo-2,4-difluorobenzaldehyde** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq)
- Base (e.g., K_2CO_3 , 2.0 eq)
- Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
- Nitrogen or Argon gas supply
- Standard laboratory glassware

Procedure:


- Inert Atmosphere Setup: Assemble a round-bottom flask with a condenser and ensure it is oven-dried and cooled under a stream of inert gas (N_2 or Ar).
 - Causality: Palladium catalysts, particularly in their $\text{Pd}(0)$ active state, are sensitive to oxygen. An inert atmosphere prevents catalyst oxidation and degradation, which would otherwise halt the catalytic cycle and lead to reaction failure.
- Reagent Addition: To the flask, add **5-Bromo-2,4-difluorobenzaldehyde**, the arylboronic acid, and the base.
 - Causality: The base is crucial for the transmetalation step of the Suzuki cycle, where the organic group is transferred from boron to the palladium center. Carbonate bases are

effective and generally do not interfere with the aldehyde functionality.

- Solvent Degassing: Add the dioxane/water solvent mixture. Degas the solution thoroughly by bubbling inert gas through it for 15-20 minutes or by using a freeze-pump-thaw technique.
 - Causality: Solvents can dissolve significant amounts of oxygen. Degassing is a critical step to remove dissolved O₂, further protecting the catalyst and ensuring a successful reaction.
- Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
 - Causality: The catalyst is added last to the fully prepared, deoxygenated system to maximize its active lifetime.
- Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Causality: The elevated temperature provides the necessary activation energy for the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
- Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
 - Causality: The aqueous workup removes the inorganic base and boronic acid byproducts. Column chromatography separates the desired product from unreacted starting materials and catalyst residues.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the Suzuki coupling protocol described above, a common workflow for utilizing **5-Bromo-2,4-difluorobenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for a Suzuki cross-coupling reaction.

Safety and Handling

As with any halogenated organic compound, proper safety protocols must be observed when handling **5-Bromo-2,4-difluorobenzaldehyde**.

- Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
- Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The recommended storage temperature is between 2-8°C under an inert atmosphere to maintain its purity and stability.[\[1\]](#)[\[3\]](#)[\[4\]](#)

By adhering to these guidelines, researchers can safely and effectively utilize this valuable reagent in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis routes of 5-Bromo-2-fluorobenzaldehyde [benchchem.com]
- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- 4. 5-溴-2-氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
- 6. nbino.com [nbino.com]
- 7. lifechemicals.com [lifechemicals.com]

- 8. precisepeg.com [precisepeg.com]
- To cite this document: BenchChem. [5-Bromo-2,4-difluorobenzaldehyde molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1291822#5-bromo-2-4-difluorobenzaldehyde-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com